molecular formula C21H22N4O2 B11136026 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11136026
M. Wt: 362.4 g/mol
InChI Key: PRNMCAPJKFWGAB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. One common method for synthesizing benzimidazole involves the condensation of o-phenylenediamine with formic acid or its derivatives . The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction of the indole ring can produce indoline derivatives .

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-27-13-12-25-18-9-5-2-6-15(18)14-19(25)21(26)22-11-10-20-23-16-7-3-4-8-17(16)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24)

InChI Key

PRNMCAPJKFWGAB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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